molecular formula C23H37BN6O5 B10837465 [(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid

[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid

Cat. No.: B10837465
M. Wt: 488.4 g/mol
InChI Key: XSHCQGJMSFRKKN-UXHICEINSA-N
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Description

S-18326 is a small molecule drug that acts as a selective thrombin inhibitor. It is structurally related to DuP 714 and has shown potent anticoagulant and antithrombotic properties. The compound has a molecular formula of C23H37BN6O5 and is primarily being developed for the treatment of cardiovascular diseases, particularly thrombosis .

Chemical Reactions Analysis

S-18326 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

S-18326 has several scientific research applications, including:

Mechanism of Action

S-18326 exerts its effects by selectively inhibiting thrombin, a key enzyme involved in the coagulation cascade. The compound interacts with the catalytic site of thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation. This inhibition reduces the formation of blood clots and helps prevent thromboembolic events .

Comparison with Similar Compounds

S-18326 is structurally related to DuP 714, another potent thrombin inhibitor. S-18326 has an improved selectivity profile and more potent anticoagulant and antithrombotic properties compared to DuP 714 . Other similar compounds include:

S-18326 stands out due to its improved selectivity and potency, making it a promising candidate for further development in the treatment of thromboembolic disorders.

Properties

Molecular Formula

C23H37BN6O5

Molecular Weight

488.4 g/mol

IUPAC Name

[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid

InChI

InChI=1S/C23H37BN6O5/c1-16(31)28-19(14-17-8-3-2-4-9-17)22(33)30(18-10-5-6-11-18)15-21(32)29-20(24(34)35)12-7-13-27-23(25)26/h2-4,8-9,18-20,34-35H,5-7,10-15H2,1H3,(H,28,31)(H,29,32)(H4,25,26,27)/t19-,20+/m1/s1

InChI Key

XSHCQGJMSFRKKN-UXHICEINSA-N

Isomeric SMILES

B([C@H](CCCN=C(N)N)NC(=O)CN(C1CCCC1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O

Canonical SMILES

B(C(CCCN=C(N)N)NC(=O)CN(C1CCCC1)C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Origin of Product

United States

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